5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid
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Overview
Description
5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid is a complex organic compound known for its potent biological activity. It is commonly referred to as TK05 and is recognized for its role as a selective inhibitor of leukotriene C4 synthase (LTC4S), an enzyme involved in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of the pyridine and benzoic acid derivatives, followed by their functionalization and coupling under controlled conditions. Common reagents used in these reactions include chlorinating agents, cyclopropylmethylamine, and methoxybenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products .
Scientific Research Applications
5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its inhibitory effects on leukotriene C4 synthase, making it relevant in research on inflammation and immune response.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid involves the inhibition of leukotriene C4 synthase (LTC4S). This enzyme is responsible for the production of leukotriene C4, a mediator of inflammation. By inhibiting LTC4S, the compound reduces the production of leukotriene C4, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid: This compound is unique due to its specific inhibitory activity on LTC4S.
Other Leukotriene Inhibitors: Compounds such as zileuton and montelukast also inhibit leukotriene pathways but target different enzymes or receptors.
Uniqueness
The uniqueness of this compound lies in its selective inhibition of LTC4S, making it a valuable tool in studying the specific role of this enzyme in inflammation .
Properties
Molecular Formula |
C31H25ClN2O5 |
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Molecular Weight |
541.0 g/mol |
IUPAC Name |
5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C31H25ClN2O5/c1-39-25-12-4-20(5-13-25)29(35)26-14-6-21(16-27(26)31(37)38)30(36)28-15-11-24(17-33-28)34(18-19-2-3-19)23-9-7-22(32)8-10-23/h4-17,19H,2-3,18H2,1H3,(H,37,38) |
InChI Key |
GRDDFJXOEAJYCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)C3=NC=C(C=C3)N(CC4CC4)C5=CC=C(C=C5)Cl)C(=O)O |
Origin of Product |
United States |
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